molecular formula C21H19FN2O6S B2735756 methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251681-22-7

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B2735756
CAS No.: 1251681-22-7
M. Wt: 446.45
InChI Key: ZMJCKTBOQVMTFB-UHFFFAOYSA-N
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Description

Its unique structure offers opportunities for exploring various biological activities and understanding molecular interactions.

Scientific Research Applications

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the intermediate compound to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides .

Uniqueness

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of functional groups allows for diverse applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

methyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJCKTBOQVMTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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